1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-8-6-7-11-22(18)27-12-14-28(15-13-27)23-16-19(2)26-24-21(17-25-29(23)24)20-9-4-3-5-10-20/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGHZDYDYSMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as potassium hydroxide .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, N,N-dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Key Observations:
Piperazine Modifications: The target compound’s 4-(2-methylphenyl)piperazine group contrasts with the 4-benzyhydrylpiperazine in , which introduces bulkier aromatic groups that may affect receptor selectivity. Piperazine derivatives generally improve water solubility compared to non-polar substituents (e.g., thiophenyl in MK55) .
Core Substitutions : The 5-methyl and 3-phenyl groups on the target compound’s core may enhance metabolic stability compared to electron-deficient groups (e.g., trifluoromethyl in ). However, the 7-trifluoromethyl group in likely increases membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-methylphenyl group on the piperazine moiety in the target compound likely reduces logP compared to the benzhydryl group in , balancing solubility and bioavailability.
Biological Activity
The compound 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer, enzymatic inhibition, and neuropharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
IUPAC Name: this compound.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives. The following sections summarize these findings.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action: Compounds induce apoptosis by activating caspases and modulating Bcl-2 family proteins.
- Case Study: A derivative similar to the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa) .
Enzymatic Inhibition
The compound also shows promise as an enzymatic inhibitor. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit specific enzymes linked to cancer progression and inflammatory responses.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclin-dependent kinases (CDKs) | Competitive | 0.8 |
| Protein kinases | Non-competitive | 1.2 |
These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Neuropharmacological Effects
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their neuropharmacological effects. The compound's structural features suggest potential activity as a central nervous system (CNS) agent.
- Psychopharmacological Activity: Preliminary studies indicate that certain derivatives may exhibit anxiolytic and antidepressant effects in animal models.
- Mechanism: These effects could be mediated through modulation of serotonin and dopamine receptors .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core: Utilizing cyclocondensation reactions between appropriate aminopyrazoles and biselectrophilic compounds.
- Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
